molecular formula C13H15N3OS B4435406 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B4435406
M. Wt: 261.34 g/mol
InChI Key: SOZPOMSJNMUDBY-UHFFFAOYSA-N
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Description

2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.

Properties

IUPAC Name

(3-aminothieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-10-9-5-4-6-15-12(9)18-11(10)13(17)16-7-2-1-3-8-16/h4-6H,1-3,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZPOMSJNMUDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of thieno[2,3-b]pyridine derivatives include bases, oxidizing agents, and reducing agents. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base is a typical synthetic route .

Major Products Formed: The major products formed from these reactions are often functionalized thieno[2,3-b]pyridine derivatives with enhanced pharmacological properties. These products can be further modified to develop new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE include other thieno[2,3-b]pyridine derivatives, thieno[3,2-d]pyrimidine, and thieno[3,4-b]pyridine derivatives . These compounds share similar structural features and pharmacological activities.

Uniqueness: What sets 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE apart is its specific substitution pattern and the presence of the piperidine-1-carbonyl group. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for drug discovery and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 2
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2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE

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